3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-methoxyphenyl)-3-(3-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-methoxyphenyl)-3-(3-methylphenyl)urea is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-methoxyphenyl)-3-(3-methylphenyl)urea , also known by its CAS number 898414-74-9, is a synthetic organic molecule belonging to the class of ureas. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrrolidine ring, a methoxyphenyl group, and a methylphenyl moiety. The molecular formula is C19H21N3O2, with a molecular weight of approximately 321.39 g/mol.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C19H21N3O2 |
Molecular Weight | 321.39 g/mol |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This is achieved through the reduction of pyrrole derivatives.
- Attachment of the Methoxyphenyl Group : The methoxy group is introduced via electrophilic aromatic substitution.
- Formation of the Urea Linkage : This final step involves reacting intermediates with isocyanates or carbamoyl chlorides.
Anti-inflammatory Activity
Research has indicated that the compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models. For instance, in microglial cells, it reduced inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) levels, which are critical mediators in inflammatory responses .
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. It was found to reduce cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cells at micromolar concentrations. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
The biological effects are likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been reported to inhibit phosphodiesterase (PDE) enzymes, leading to increased intracellular cAMP levels, which can modulate cellular signaling pathways involved in inflammation and cell survival .
- Receptor Interaction : It may also interact with various receptors involved in inflammatory signaling cascades.
Case Studies
- Microglial Cell Model : A study demonstrated that treatment with this compound significantly reduced the levels of inflammatory markers in microglial cells exposed to lipopolysaccharide (LPS), suggesting its potential use in neuroinflammatory conditions .
- Cancer Cell Lines : In another study focusing on breast cancer cells, the compound was shown to decrease cell viability by inducing apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-6-3-8-16(12-14)22(18-10-5-11-20-18)19(23)21-15-7-4-9-17(13-15)24-2/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKWFNOZVUYDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.